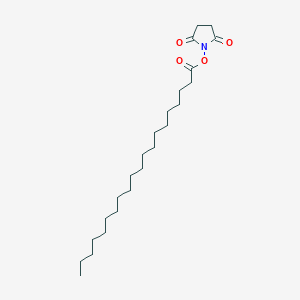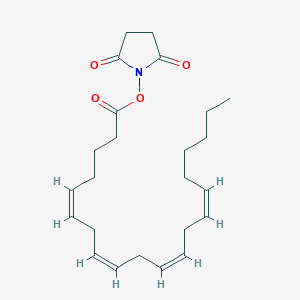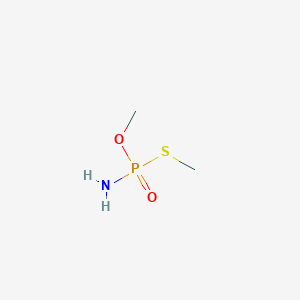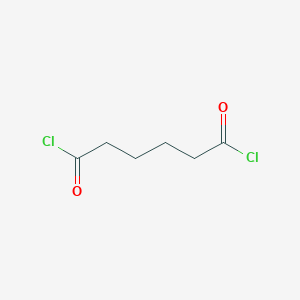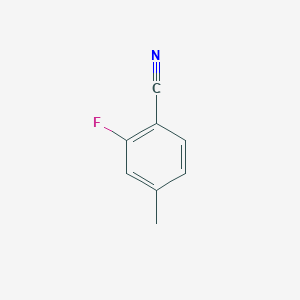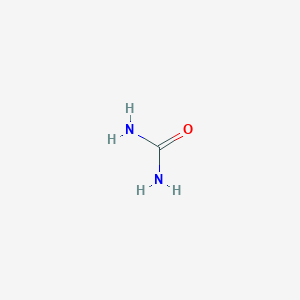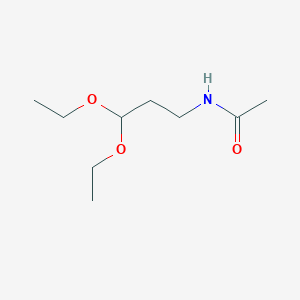
1-Propyl Etodolac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Etodolac and its derivatives, including potentially 1-Propyl Etodolac, often involves complex organic synthesis routes. For instance, the synthesis of etodolac involves the reduction of o-nitroethylbenzene, diazotization, and condensation reactions to obtain key intermediates like 7-ethyltryptophol, which is further processed to yield Etodolac (Chen Ying-qi, 2005). Such methodologies could be adapted for the synthesis of 1-Propyl Etodolac by altering the alkyl chain length in the initial substrates or intermediates.
Molecular Structure Analysis
The molecular structure of Etodolac has been extensively studied, with crystallographic analysis revealing the conformation and absolute configuration of its active enantiomer (L. Humber et al., 1986). These analyses are crucial for understanding the bioactive conformation of NSAIDs like Etodolac and, by extension, derivatives such as 1-Propyl Etodolac.
Chemical Reactions and Properties
Research on Etodolac has uncovered various chemical reactions and properties, including its metabolism and the synthesis of its metabolites. These studies help elucidate the chemical behavior and modification possibilities of Etodolac and its derivatives (L. Humber et al., 1988). Understanding the chemical reactions Etodolac undergoes can provide insights into the reactivity and potential modifications of 1-Propyl Etodolac.
Physical Properties Analysis
The physical properties of NSAIDs like Etodolac are critical for their formulation and therapeutic efficacy. Studies on Etodolac derivatives have investigated aspects such as solubility, crystal structure, and polymorphism, which are essential for drug design and development (S. Vyas et al., 2009). These properties likely vary in 1-Propyl Etodolac and influence its pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of Etodolac, including its reactivity, stability, and interaction with biological molecules, are foundational to its NSAID activity. Research into the biomimetic oxidation of Etodolac highlights its chemical versatility and the potential for creating novel derivatives with improved or altered activities (S. Chauhan et al., 2001). Such studies are instrumental in guiding the development of compounds like 1-Propyl Etodolac.
Scientific Research Applications
Analgesic Properties and Clinical Applications
1-Propyl Etodolac, primarily known as a non-steroidal anti-inflammatory drug (NSAID), exhibits significant analgesic properties. This drug has been widely applied in the management of pain associated with various conditions. Studies have highlighted its effectiveness in treating pain related to dental extraction, orthopaedic and urological surgery, episiotomy, sports injuries, primary dysmenorrhoea, tendonitis, bursitis, periarthritis, radiculalgia, and low back pain. Etodolac's ability to provide analgesia makes it a multipurpose medication for managing both inflammatory and degenerative forms of arthritis and various pain states (Bellamy, 1997). Moreover, etodolac has been shown to be as effective as aspirin in overall pain relief, particularly in postoperative settings, and is better tolerated than aspirin, suggesting a favorable safety profile (Lynch & Brogden, 1986).
Role in Veterinary Medicine
1-Propyl Etodolac also finds its applications in veterinary medicine, particularly in the management of osteoarthritis in dogs. A systematic review of clinical trials focusing on commonly used medical treatments for managing canine osteoarthritis highlighted the potential of etodolac among other agents. It is important to note that the quality of evidence and the level of comfort with the use of etodolac for treating osteoarthritis in dogs is considerable, indicating its efficacy and safety in veterinary applications (Aragon, Hofmeister, & Budsberg, 2007).
Enantiomeric Purity and Chirality Analysis
In pharmaceuticals, the control of enantiomeric purity is crucial for clinical, analytical, and regulatory purposes. Etodolac, like many pharmaceuticals, is marketed and administered as a racemate. Recent literature underscores the importance of LC methods for the enantioseparation of (±)-etodolac. These methods aid in understanding the structure and molecular asymmetry of various types of diastereomeric derivatives, which is vital for chirality recognition and potentially for the development of more effective and safer pharmaceuticals (Singh, Sethi, & Bhushan, 2019).
Perioperative Use in Cancer Surgery
Recent studies have explored the use of etodolac in perioperative settings, particularly in breast and colorectal cancer surgeries. The blockade of cyclooxygenase-2 (COX-2) and prostaglandin signaling using etodolac has shown promising results in enhancing the curative potential of surgical excision of malignancies. Preliminary findings indicate improved biomarkers associated with cancer progression, suggesting a potential role for etodolac in perioperative care to potentially influence long-term cancer outcomes (Fischer & Ben-Eliyahu, 2018).
Safety And Hazards
Etodolac is toxic if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAXAFPOOSEKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl Etodolac | |
CAS RN |
57816-83-8 |
Source


|
| Record name | 1-Propyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

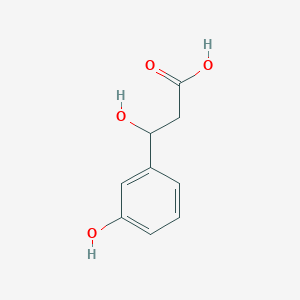
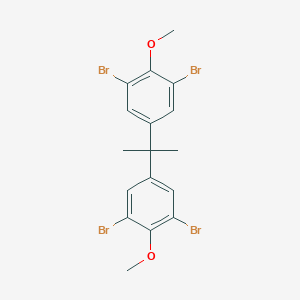
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)

